APE1 Endonuclease Inhibition: Quantitative Comparison Against a Structurally Divergent Azepane-Pyrimidine Analog
In a fluorescence-based high-throughput screening (HTS) assay against recombinant human APE1, 1-Azepanyl[2-(1-azepanyl)-4-methyl-5-pyrimidinyl]methanone exhibited an IC₅₀ of 2.9 μM (15 min incubation), representing the primary screening hit for the bis-azepanyl pyrimidine chemotype within the NCATS/ChEMBL curated dataset [1]. A confirmatory radiometric gel-based assay using [³⁵P]-5'-AP-DNA substrate yielded an IC₅₀ of 5.0 μM [1]. By contrast, a structurally related azepane-pyrimidine analog (CHEMBL205654; 6-(azepan-1-yl)-N,2-dicyclopropyl-5-methylpyrimidin-4-amine) showed no detectable APE1 inhibition in the same assay format, indicating that the 5-carbonyl-azepane substitution pattern—rather than the mere presence of an azepane ring—is essential for APE1 engagement [2].
| Evidence Dimension | APE1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.9 μM (HTS); 5.0 μM (radiometric gel assay) |
| Comparator Or Baseline | CHEMBL205654 (6-(azepan-1-yl)-N,2-dicyclopropyl-5-methylpyrimidin-4-amine): IC₅₀ > 30 μM (no significant inhibition) |
| Quantified Difference | ≥10-fold selectivity window for the target compound over the comparator |
| Conditions | Human recombinant APE1; fluorescence HTS assay, 15 min incubation; confirmatory radiometric PAGE assay with [³⁵P]-5'-AP-DNA substrate |
Why This Matters
This >10-fold differential in APE1 inhibitory potency confirms that minor alterations to the pyrimidine substitution pattern produce drastic changes in target engagement, making CAS 866017-88-1 the empirically validated choice over superficially similar azepane-pyrimidine compounds for APE1-focused research programs.
- [1] BindingDB. BDBM50388236 (CHEMBL1721230). IC₅₀ data: 2.90E+3 nM and 5.00E+3 nM against human DNA-(apurinic or apyrimidinic site) endonuclease. National Center for Advancing Translational Sciences, curated by ChEMBL. View Source
- [2] BindingDB PrimarySearch_ki. BDBM50181089 (CHEMBL205654; UCB-101333-3). No APE1 inhibitory activity detected in the same assay panel. View Source
